One abstract details the synthesis of Rivaroxaban. [] The process involves reacting 4-{4-[(5S)-5-(aminomethyl)-2-oxo-1,3-oxazolidin-3-yl]-phenyl}-morpholin-3-one-hydrochloride with 5-chlorothiophene-2-carbonyl chloride. This reaction occurs in a solvent chosen from ethers, alcohols, ketones, water, or a mixture thereof, facilitated by an inorganic base. [] This method avoids using toxic solvents, simplifying the synthesis. []
Rivaroxaban exists in different polymorphic forms and an amorphous form. [, , , ] These forms differ in their solid-state arrangements, affecting properties like solubility. One abstract details the spectral data for two polymorphs and the amorphous form, characterizing them using near-infrared spectroscopy. [] This data provides a structural fingerprint for each form. []
The different polymorphic forms of Rivaroxaban exhibit varying solubilities. [, , ] One study highlights the higher solubility of a specific polymorph (Modification II) compared to the existing modification. [] The amorphous form also exhibits different solubility characteristics. [, ] These differences in solubility can impact the bioavailability and pharmaceutical formulation of the drug.
CAS No.: 35874-27-2
CAS No.: 115-71-9
CAS No.: 10026-08-1
CAS No.: 18766-66-0
CAS No.: 40071-64-5
CAS No.: 15209-11-7